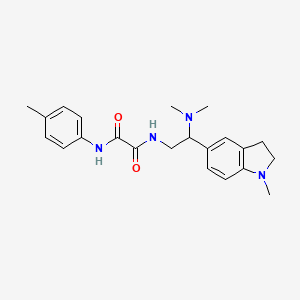

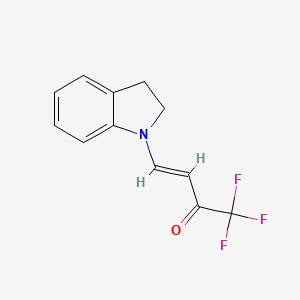

![molecular formula C29H22F6N2O4 B2965997 2-{(3aR)-3a-methyl-5-oxo-1-[3-(trifluoromethyl)benzoyl]octahydropyrrolo[2,3-b]pyrrol-2-yl}phenyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 956401-90-4](/img/structure/B2965997.png)

2-{(3aR)-3a-methyl-5-oxo-1-[3-(trifluoromethyl)benzoyl]octahydropyrrolo[2,3-b]pyrrol-2-yl}phenyl 3-(trifluoromethyl)benzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-{(3aR)-3a-methyl-5-oxo-1-[3-(trifluoromethyl)benzoyl]octahydropyrrolo[2,3-b]pyrrol-2-yl}phenyl 3-(trifluoromethyl)benzenecarboxylate is a useful research compound. Its molecular formula is C29H22F6N2O4 and its molecular weight is 576.495. The purity is usually 95%.

BenchChem offers high-quality 2-{(3aR)-3a-methyl-5-oxo-1-[3-(trifluoromethyl)benzoyl]octahydropyrrolo[2,3-b]pyrrol-2-yl}phenyl 3-(trifluoromethyl)benzenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{(3aR)-3a-methyl-5-oxo-1-[3-(trifluoromethyl)benzoyl]octahydropyrrolo[2,3-b]pyrrol-2-yl}phenyl 3-(trifluoromethyl)benzenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

- The research by Zhu et al. (2009) on the structural elucidation of pyrrolopiperidine derivatives provides a foundation for understanding the chemical properties and synthesis routes of complex molecules, including those with pyrrolopyrrole cores. The study detailed the chiral separation and hydrogenation processes, important for synthesizing and analyzing similar compounds (Zhu et al., 2009).

Catalytic Applications

- Research on the regioselective Pd(II)-catalyzed alkylation and benzylation of pyrrole derivatives by Wiest et al. (2016) underscores the utility of pyrrole as a directing group in organic synthesis. This could suggest potential catalytic or synthetic applications for compounds with pyrrole components, offering routes to functionalize such molecules for various research purposes (Wiest et al., 2016).

Medicinal Chemistry

- Gangjee et al. (2000) demonstrated the design and synthesis of pyrrolopyrimidine derivatives as dual inhibitors of key enzymes, showcasing the therapeutic potential of structurally complex molecules in drug discovery. This work highlights the broader relevance of pyrrolopyrrole derivatives in developing novel therapeutics (Gangjee et al., 2000).

Material Science

- Studies on the electropolymerization and stability of metal-organic frameworks (MOFs) involving carboxylate ligands, as researched by Sun et al. (2006), point to the potential use of complex molecules in constructing advanced materials with specific porosity and stability characteristics. This research can be relevant for understanding how such complex compounds might be utilized in material science applications (Sun et al., 2006).

Organic Chemistry and Catalysis

- The work by Faita et al. (2010) on asymmetric Friedel-Crafts alkylation using pyrrole derivatives provides insight into how complex molecules could be used in stereoselective synthesis processes, relevant for producing chiral compounds of interest in pharmaceutical research and development (Faita et al., 2010).

Mechanism of Action

Target of Action

The specific targets would depend on the exact structure and functional groups present in the compound .

Mode of Action

The trifluoromethyl group in the compound could play a crucial role in these interactions .

Biochemical Pathways

Compounds with similar structures have been known to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation pathways .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s lipophilicity, which could in turn influence its absorption and distribution .

Result of Action

Based on the potential targets and pathways, the compound could potentially modulate cellular functions, alter gene expression, or inhibit the activity of certain enzymes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of the environment, while its efficacy could be influenced by the presence of other competing molecules .

properties

IUPAC Name |

[2-[(3aR)-3a-methyl-5-oxo-1-[3-(trifluoromethyl)benzoyl]-3,4,6,6a-tetrahydro-2H-pyrrolo[2,3-b]pyrrol-2-yl]phenyl] 3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22F6N2O4/c1-27-14-21(20-10-2-3-11-22(20)41-25(40)17-7-5-9-19(13-17)29(33,34)35)37(26(27)36-23(38)15-27)24(39)16-6-4-8-18(12-16)28(30,31)32/h2-13,21,26H,14-15H2,1H3,(H,36,38)/t21?,26?,27-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBCDTPXEICAEJ-ZSPKOWADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(N(C1NC(=O)C2)C(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4OC(=O)C5=CC(=CC=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(N(C1NC(=O)C2)C(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4OC(=O)C5=CC(=CC=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22F6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

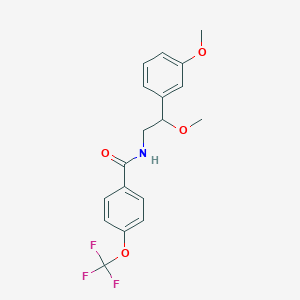

![2-Methyl-6-[(oxolan-2-yl)methoxy]pyrazine](/img/structure/B2965915.png)

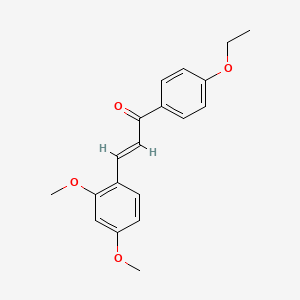

![Rel-(3aR,6aS)-6a-methoxyhexahydro-3aH-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B2965924.png)

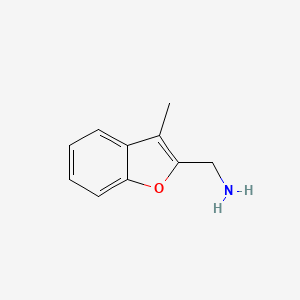

![ethyl 3-carbamoyl-2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2965925.png)

![1-(3,4-difluorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2965928.png)

![2-[Methyl-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]amino]acetamide](/img/structure/B2965930.png)

![2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole](/img/structure/B2965931.png)

![2-[4-(methylsulfanyl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2965932.png)

![Octahydrocyclopenta[c]pyrrol-1-one](/img/structure/B2965936.png)

![1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine;dihydrochloride](/img/structure/B2965937.png)